7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Complexation Studies
A study by Shaker (2011) focuses on the synthesis of new mixed ligand metal complexes involving 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, highlighting the potential for creating complexes with diverse metal ions. These complexes have been characterized using various techniques, suggesting their coordination through nitrogen and sulfur atoms, opening avenues for further research in metal coordination chemistry Shaker, S. A. (2011).
Pharmacological Properties
Zygmunt et al. (2015) explored the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, uncovering significant analgesic activity. This study demonstrates the therapeutic potential of these derivatives as new analgesic and anti-inflammatory agents, warranting further investigation Zygmunt, M., Chłoń-Rzepa, G., Sapa, J., & Pawłowski, M. (2015).
Ligand Binding and Psychotropic Potential
Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione to study their affinity and selectivity profile for serotonin receptors. Their findings suggest the potential of these derivatives as ligands for serotonin receptors with possible psychotropic activity, highlighting the importance of chemical modification in designing new therapeutic agents Chłoń-Rzepa, G. et al. (2013).
Nucleophilic Substitution Reactions
Itaya et al. (1996) investigated the oxidation reactions of N6-alkyladenines, including derivatives similar to the compound , leading to various N-oxide products. This study provides insights into the reactivity and potential modifications of purine derivatives through nucleophilic substitution reactions, contributing to the development of new chemical entities Itaya, T., Ogawa, K., Takada, Y., & Fujii, T. (1996).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-20-14-13(15(23)21(2)17(20)24)22(16(19-14)26-9-8-25-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVFYTFMMYYHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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